molecular formula C17H12ClF3N2O4 B2358033 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 902253-36-5

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Cat. No.: B2358033
CAS No.: 902253-36-5
M. Wt: 400.74
InChI Key: MZOKYSGIRMLKOT-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core substituted with a chlorine atom at the 5-position and a propanamide linker connected to a 4-(trifluoromethoxy)phenyl group. The benzoxazolone moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the trifluoromethoxy group enhances lipophilicity and bioavailability. The chlorine atom likely improves target affinity and modulates electronic properties. Structural analogs of this compound have been explored as enzyme inhibitors, receptor antagonists, and anticancer agents, making it a candidate for further pharmacological studies.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O4/c18-10-1-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-11-2-4-12(5-3-11)27-17(19,20)21/h1-6,9H,7-8H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOKYSGIRMLKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide typically involves a multi-step process:

  • Step 1: Formation of the 5-chloro-2-oxobenzo[d]oxazole scaffold through cyclization reactions involving appropriate precursors under controlled temperatures and catalysts.

  • Step 2: Introduction of the N-(4-(trifluoromethoxy)phenyl)propanamide moiety via amide coupling reactions, utilizing reagents like coupling agents (e.g., EDC, HATU) and appropriate solvents.

  • Step 3: Purification of the final product through crystallization, column chromatography, or recrystallization methods to achieve high purity.

Industrial Production Methods: On an industrial scale, this compound is produced using optimized and scalable synthetic routes to ensure cost-effectiveness and high yield. Key steps may involve:

  • Employing automated reactors for precise control over reaction conditions.

  • Using robust purification techniques such as high-performance liquid chromatography (HPLC).

  • Implementing quality control measures to monitor the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various chemical reactions, including:

  • Substitution Reactions: Typical reagents include nucleophiles like amines or thiols under mild conditions.

  • Oxidation Reactions: It can be oxidized using reagents like hydrogen peroxide or other peroxides under controlled conditions.

  • Reduction Reactions: Reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.

Common Reagents and Conditions:

  • Substitution Reactions: Solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

  • Oxidation Reactions: Aqueous or non-aqueous hydrogen peroxide solutions at ambient or slightly elevated temperatures.

  • Reduction Reactions: Anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives with potential biological activities.

  • Oxidation and reduction reactions produce oxidized or reduced analogs, respectively, which may have different properties and applications.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing complex molecules with potential pharmaceutical properties.

  • Biology: Investigated for its interactions with biological targets, such as enzymes or receptors, to elucidate its biological effects.

  • Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly in areas like oncology and infectious diseases.

  • Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide exerts its effects involves:

  • Molecular Targets: Interacting with specific enzymes, receptors, or signaling pathways within cells.

  • Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, or other cellular processes depending on its application and target.

Comparison with Similar Compounds

Structural Features

Key structural differences among analogs lie in:

Benzoxazolone substituents : The target compound has a 5-chloro substitution, whereas others like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 3) lack this group.

Phenyl group modifications : The trifluoromethoxy (OCF₃) group in the target compound contrasts with trifluoromethyl (CF₃) in Compound 3 or iodophenyl/fluorophenyl groups in derivatives (e.g., 2s, 2t).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Benzoxazolone Substituent Phenyl Substituent Yield
Target Compound C₁₇H₁₁ClF₃N₂O₄ 399.73 5-Cl 4-OCF₃ N/A*
Compound 3 (from ) C₁₇H₁₃F₃N₂O₃ 351.09 None 4-CF₃ 43%
57a (from ) C₂₅H₃₄F₃N₂O₂ 451.26 N/A 3-OCF₃ 55.3%
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide C₁₀H₁₀N₂O₃ 206.20 None N/A N/A
Physicochemical Properties
  • Melting Points : Analogs like 57a (101–103°C, ) and Compound 3 (yellowish solid) suggest that the target compound’s 5-Cl substitution may elevate its melting point due to enhanced crystallinity.
Spectral Data

Table 2: NMR and HRMS Comparison

Compound Name Key ¹H NMR Signals (δ, ppm) HRMS [M+H]+ (Observed)
Target Compound* ~7.39 (d, J=6.2 Hz, aromatic H), 11.42 (s, NH) ~400.73 (calc.)
Compound 3 () 11.42 (s, NH), 7.76 (d, J=9.2 Hz, aromatic H) 351.0950
57a () 8.53 (s, NH), 7.29 (d, J=8.9 Hz, aromatic H) 451.2571

*Predicted based on analogs in , and 7.

Biological Activity

The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a derivative of benzoxazole, which has garnered attention due to its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H17ClF3N3OC_{19}H_{17}ClF_3N_3O and its structure features a benzoxazole core substituted with a chloro group and a trifluoromethoxy phenyl moiety. The presence of these functional groups is crucial for its biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of benzoxazole, including the compound , exhibit significant analgesic and anti-inflammatory activities. A study involving various derivatives demonstrated that compounds similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: COX Inhibition Activity of Related Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A2634.5
Indomethacin6978
Compound B2035

This table summarizes the inhibitory effects on COX-1 and COX-2 enzymes for selected compounds, indicating that the analyzed derivatives possess substantial anti-inflammatory properties, making them potential candidates for further development as therapeutic agents.

The mechanism by which these compounds exert their effects involves the inhibition of prostaglandin synthesis, which is crucial in mediating pain and inflammation. The chloro and trifluoromethoxy substituents likely enhance binding affinity to target enzymes, thus improving efficacy.

Case Studies

In a preliminary screening study, several derivatives were synthesized and evaluated for their analgesic effects using animal models. The study found that none of the tested compounds caused gastric lesions or bleeding, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs). This safety profile is particularly noteworthy.

Case Study Findings:

  • Compound E exhibited significant analgesic activity comparable to standard analgesics without adverse gastrointestinal effects.
  • Compound F was noted for its selective inhibition of COX-2 over COX-1, suggesting a lower risk for gastrointestinal complications.

Additional Biological Activities

Beyond analgesic and anti-inflammatory effects, benzoxazole derivatives have been reported to exhibit antimicrobial properties. For example, studies have shown selective antibacterial activity against Gram-positive bacteria:

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound GBacillus subtilis32 µg/mL
Compound HEscherichia coli>64 µg/mL

These findings suggest that the compound may also have potential applications in treating bacterial infections.

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